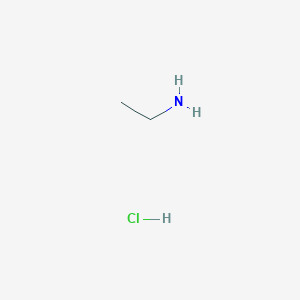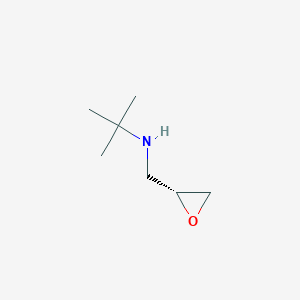
吡啶氢氟酸盐
描述
Pyridine hydrofluoride is a chemical compound with the molecular formula C5H6FN. It is a complex formed by the combination of pyridine and hydrogen fluoride, typically in a ratio of 30% pyridine to 70% hydrogen fluoride . This compound is known for its utility in various chemical reactions, particularly in fluorination processes.
科学研究应用
Pyridine hydrofluoride has a wide range of applications in scientific research:
作用机制
Target of Action
Pyridine Hydrofluoride, also known as HF-Pyridine or Olah’s reagent , is primarily used as a fluorinating agent . It targets various organic compounds, including amino alcohols, 2,2-diaryl-1,3-dithiolanes, and ketoximes . It is involved in the preparation of beta-fluoroamines via reaction with amino alcohols .
Mode of Action
The compound interacts with its targets through a process known as fluorination . In this process, a fluorine atom from the Pyridine Hydrofluoride molecule is introduced into the target molecule, resulting in the formation of a new fluorinated compound . For instance, it is associated with nitrosonium tetrafluorborate to prepare gem-difluorides by reacting with ketoximes .
Result of Action
The primary result of Pyridine Hydrofluoride’s action is the fluorination of target molecules . This can lead to the creation of new compounds with altered properties. For example, it is used to prepare beta-fluoroamines via reaction with amino alcohols . The fluorination process can also result in the formation of gem-difluorides when reacted with ketoximes in the presence of nitrosonium tetrafluorborate .
Action Environment
The action of Pyridine Hydrofluoride can be influenced by various environmental factors. For instance, the compound is stable up to 50°C , suggesting that temperature can affect its stability and efficacy. Furthermore, the compound is a liquid at room temperature and is in equilibrium with gaseous , indicating that changes in pressure or state could potentially influence its action.
生化分析
Biochemical Properties
Pyridine hydrofluoride plays a significant role in biochemical reactions due to its fluorinating properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the fluorination of 2,2-diaryl-1,3-dithiolanes and the preparation of gem-difluorides by reacting with ketoximes . Pyridine hydrofluoride is also associated with nitrosonium tetrafluoroborate to prepare gem-difluorides. These interactions highlight the compound’s versatility in modifying biomolecules through fluorination, which can alter their biochemical properties and functions.
Molecular Mechanism
The molecular mechanism of pyridine hydrofluoride involves its interaction with biomolecules at the molecular level. Pyridine hydrofluoride exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The compound’s fluorinating properties enable it to introduce fluorine atoms into biomolecules, which can alter their structure and function . These changes can affect enzyme activity, protein-protein interactions, and gene expression. For instance, the fluorination of amino alcohols by pyridine hydrofluoride can result in the formation of beta-fluoroamines, which may have different biochemical properties compared to their non-fluorinated counterparts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine hydrofluoride can change over time. The compound’s stability and degradation are important factors to consider. Pyridine hydrofluoride is known to be moisture-sensitive and can react violently with water . Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that pyridine hydrofluoride can have lasting effects on cellular activities, including alterations in gene expression and cellular metabolism . These temporal effects highlight the importance of monitoring the stability and degradation of pyridine hydrofluoride in laboratory experiments.
Dosage Effects in Animal Models
The effects of pyridine hydrofluoride vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, pyridine hydrofluoride can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . These dosage-dependent effects underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
Pyridine hydrofluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s fluorinating properties enable it to participate in metabolic reactions that modify biomolecules . For example, pyridine hydrofluoride can be involved in the degradation of pyridine by microbial strains, leading to the formation of ammonia nitrogen and other metabolites . These metabolic pathways highlight the compound’s role in altering metabolic flux and metabolite levels, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of pyridine hydrofluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorinating properties can affect its localization and accumulation within specific cellular compartments . Pyridine hydrofluoride may interact with transport proteins that facilitate its movement across cell membranes and into various tissues. These interactions can influence the compound’s distribution and impact on cellular activities.
Subcellular Localization
Pyridine hydrofluoride’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects . For instance, pyridine hydrofluoride may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components. These localization patterns can influence the compound’s activity and function, as well as its impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Pyridine hydrofluoride is synthesized by introducing anhydrous hydrogen fluoride into a pyridine solution at low temperatures, typically around -78°C, until the hydrogen fluoride content reaches approximately 70% . This process ensures the formation of a stable complex.
Industrial Production Methods: In industrial settings, the preparation of pyridine hydrofluoride follows similar principles but on a larger scale. The process involves careful handling of hydrogen fluoride due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrogen fluoride.
化学反应分析
Types of Reactions: Pyridine hydrofluoride is primarily used as a fluorinating agent. It participates in various types of reactions, including:
Substitution Reactions: It can substitute hydrogen atoms in organic compounds with fluorine atoms.
Reduction Reactions: It can reduce certain functional groups in the presence of appropriate reagents.
Oxidation Reactions: It can also act as an oxidizing agent under specific conditions.
Common Reagents and Conditions:
Amino Alcohols: Pyridine hydrofluoride reacts with amino alcohols to produce beta-fluoroamines.
Acetylenes: It is used for the fluorination of acetylenes.
Ketoximes: In combination with nitrosonium tetrafluoroborate, it converts ketoximes to gem-difluorides.
Major Products: The major products formed from these reactions include beta-fluoroamines, gem-difluorides, and various fluorinated organic compounds.
相似化合物的比较
- Triethylamine trishydrofluoride
- Diethylamino sulfur trifluoride
- XtalFluor-M
Comparison: Pyridine hydrofluoride is unique due to its high fluorine content and stability at relatively high temperatures (up to 50°C) . Compared to other fluorinating agents, it offers a convenient and efficient means of introducing fluorine atoms into organic molecules. Its ability to form stable complexes with hydrogen fluoride makes it particularly useful in reactions requiring precise control over fluorine transfer.
属性
IUPAC Name |
pyridine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJQCWNZGRKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32001-55-1, 62778-11-4, 110-86-1 (Parent) | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3067653 | |
| Record name | Pyridinium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32001-55-1, 62778-11-4 | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE](/img/structure/B45328.png)












